N',N'-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine
Description
N’,N’-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H25N3 It is a diamine, meaning it contains two amine groups, and is characterized by its complex structure that includes ethane, phenyl, and butyl groups
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-19(6-2)15-14-18(4)13-12-16(3)17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIMIHEEPEODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine typically involves the reaction of N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds, followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N’,N’-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-methylethylenediamine: A simpler diamine with similar amine groups but lacking the phenyl and butyl groups.
N,N’-dimethylethylenediamine: Another diamine with two methyl groups attached to the nitrogen atoms, used in similar applications.
Uniqueness
N’,N’-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine is unique due to its complex structure, which includes both phenyl and butyl groups. This structural complexity imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
